Home > Products > Screening Compounds P50087 > N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide - 896675-81-3

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Catalog Number: EVT-3057513
CAS Number: 896675-81-3
Molecular Formula: C22H24ClN3O3S2
Molecular Weight: 478.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide is a compound containing a thiadiazole ring linked to a dehydroabietane moiety. The crystal structure reveals two independent molecules in the asymmetric unit, with the cyclohexyl ring adopting a chair conformation and intermolecular hydrogen bonding leading to dimer formation. []
  • Relevance: While not a direct analog of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, this compound highlights the potential of benzamide derivatives with substituted heterocycles for biological activity. The presence of a chlorine substituent on the benzamide ring and a bulky cycloalkyl group are shared features with the target compound, suggesting potential for similar intermolecular interactions. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide is an N-benzothiazol-2-yl benzamide derivative investigated as a potential allosteric activator of human glucokinase. []
  • Relevance: This compound shares the core N-benzothiazol-2-yl benzamide structure with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. The key difference lies in the position and nature of the sulfamoyl substituent, which is attached to the 3-position of the benzamide ring and features a phenyl group instead of a cyclohexyl(methyl) moiety. []
  • Compound Description: N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide, another N-benzothiazol-2-yl benzamide derivative, features a sulfamoyl group at the 3-position of the benzamide ring, substituted with a 2-chloro-4-nitrophenyl group. []
  • Relevance: This compound further highlights the exploration of diverse sulfamoyl substitutions on the N-benzothiazol-2-yl benzamide scaffold. Similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, it incorporates a chlorine atom, although in a different position, and showcases the influence of aromatic substituents on the sulfamoyl group. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide is an N-benzothiazol-2-yl benzamide derivative with a benzylsulfamoyl substituent at the 3-position of the benzamide ring. []
  • Relevance: This compound shares the core structure and the presence of a sulfamoyl group with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. The key difference lies in the substitution on the sulfamoyl nitrogen, which is a benzyl group instead of the cyclohexyl(methyl) group. []
  • Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide features a butylsulfamoyl group at the 3-position of the benzamide ring in the N-benzothiazol-2-yl benzamide core structure. []
  • Relevance: This compound provides another example of the exploration of alkyl substituents on the sulfamoyl group within the N-benzothiazol-2-yl benzamide class. While N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has a cyclohexyl(methyl) group, this compound employs a linear butyl group, emphasizing the influence of alkyl chain length and branching on potential activity. []
  • Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide features a methylsulfamoyl group at the 3-position of the benzamide ring in the N-benzothiazol-2-yl benzamide core structure. []
  • Relevance: This compound, with its simple methyl substitution on the sulfamoyl group, provides a baseline for comparison with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. The difference in size and complexity of the substituent allows for the study of structure-activity relationships within the N-benzothiazol-2-yl benzamide series. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide features a 2-methylphenyl group substituted on the sulfamoyl moiety at the 3-position of the benzamide ring. []
  • Relevance: This compound underscores the exploration of various aromatic substituents on the sulfamoyl group in N-benzothiazol-2-yl benzamide derivatives. Compared to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, this compound lacks the chlorine substituent on the benzothiazole ring but provides insight into the effect of a methyl group on the aromatic ring of the sulfamoyl substituent. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamide features a 4-bromophenyl group on the sulfamoyl moiety at the 3-position of the benzamide ring in the N-benzothiazol-2-yl benzamide core structure. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide features a 4-nitrophenyl group on the sulfamoyl moiety at the 3-position of the benzamide ring. []
  • Relevance: This compound represents another exploration of electron-withdrawing substituents on the aromatic ring of the sulfamoyl group in N-benzothiazol-2-yl benzamide derivatives. It contrasts with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide by utilizing a nitro group instead of a halogen, offering insights into the effect of different electron-withdrawing groups on potential activity. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide has a 4-methylphenyl group on the sulfamoyl moiety at the 3-position of the benzamide ring. []
  • Relevance: This compound shares the N-benzothiazol-2-yl benzamide core and a methyl-substituted aromatic ring with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. The key difference is the lack of the chlorine substituent on the benzothiazole ring, allowing for the assessment of its contribution to potential activity within the N-benzothiazol-2-yl benzamide series. []
  • Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide features a propylsulfamoyl group at the 3-position of the benzamide ring in the N-benzothiazol-2-yl benzamide core structure. []
  • Relevance: This compound provides an example of a shorter alkyl chain substituent on the sulfamoyl group within the N-benzothiazol-2-yl benzamide series. Compared to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, which has a cyclohexyl(methyl) group, this compound employs a linear propyl group, highlighting the role of alkyl chain length and structure on potential biological activity. []
  • Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5) that acts at a novel allosteric site distinct from the MPEP (2-methyl-6-(phenylethynyl)pyridine) site. [, , , , ]
  • Relevance: While CPPHA does not directly resemble N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide structurally, it represents a benzamide derivative with distinct pharmacological activity as a PAM for mGluRs. This highlights the broader potential of benzamide derivatives for modulating diverse biological targets. [, , , , ]
  • Compound Description: VU-29 is a potent positive allosteric modulator (PAM) of mGluR5 that interacts with the MPEP allosteric site, potentiating mGluR5 responses but not affecting mGluR1. [, ]
  • Relevance: Although structurally dissimilar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, VU-29, like CPPHA, demonstrates the diverse pharmacological potential of benzamide derivatives. It acts as a PAM for mGluR5, emphasizing the ability of this class of compounds to modulate different targets within the same receptor family. [, ]
  • Compound Description: CDPPB is an allosteric potentiator of mGluR5 that binds to the MPEP site, suggesting that interaction with this site is crucial for potentiating mGluR5. []
  • Relevance: While not a direct analog of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, CDPPB, similar to VU-29, underscores the potential of benzamide derivatives for modulating mGluR5 activity. These examples highlight the structural diversity within the benzamide class and its ability to bind to specific receptor sites. []
  • Compound Description: Corr-4a is a corrector that partially restores the trafficking and chloride channel function of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR). []
  • Relevance: Although structurally different from N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, Corr-4a highlights the ability of benzamide derivatives to interact with and potentially restore the function of complex protein targets. The presence of chlorine and methyl substituents in both compounds suggests potential for similar structural motifs contributing to their activity. []
  • Compound Description: VX-809 is another corrector that partially restores the trafficking and chloride channel function of F508del-CFTR. []
  • Relevance: Despite being structurally different from N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, VX-809 showcases the potential of benzamide derivatives for correcting protein defects. This example, along with Corr-4a, emphasizes the diverse biological applications of this chemical class beyond traditional receptor modulation. []
  • Compound Description: VX-770 is a CFTR potentiator that stimulates the activity of F508del-CFTR, enhancing its chloride channel function. []
  • Relevance: While not directly analogous to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, VX-770 represents a benzamide derivative with activity towards CFTR. This further underscores the potential of this chemical class for modulating complex protein targets involved in disease pathways. []
Overview

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The compound's unique structure combines a benzamide with a sulfamoyl group, enhancing its chemical reactivity and biological profile.

Source

The compound is cataloged under various chemical databases and resources, including PubChem and BenchChem. Its molecular formula is C19H24ClN3O2S, with a molecular weight of approximately 393.92 g/mol .

Classification

This compound belongs to the class of benzothiazoles and sulfonamides, which are widely studied for their pharmacological properties. They are often utilized in drug design due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step synthetic routes. The general approach includes:

  1. Formation of the Benzothiazole Ring: The initial step often involves the chlorination of 4-methyl-1,3-benzothiazole to introduce the chlorine substituent at the 5-position.
  2. Sulfamoylation: The introduction of the sulfamoyl group is achieved by reacting the benzothiazole derivative with a suitable sulfamoyl chloride in the presence of a base.
  3. Amidation: The final step involves coupling the resulting sulfamoyl compound with cyclohexylamine or its derivatives to form the desired amide bond.

Technical Details

The reaction conditions—such as temperature, solvent choice, and reaction time—are critical for optimizing yield and purity. For instance, reactions may be performed in organic solvents like dichloromethane or dimethylformamide under inert atmospheres to prevent oxidation.

Molecular Structure Analysis

Structure

The molecular structure of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can be represented as follows:

  • Benzothiazole Core: Contains a fused benzene and thiazole ring with a chlorine and methyl substituent.
  • Sulfamoyl Group: Attached to the benzothiazole via an amine bond.
  • Cyclohexyl Group: Connected through a methyl substituent on the sulfamoyl nitrogen.

Data

The structural data can be summarized as:

  • Molecular Formula: C19H24ClN3O2S
  • Molecular Weight: 393.92 g/mol
  • CAS Number: Not specifically listed but can be derived from related compounds .
Chemical Reactions Analysis

Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield corresponding carboxylic acid and amine.
  2. Oxidation: The methyl groups can be oxidized to form corresponding carbonyl compounds.
  3. Reduction: The chlorinated benzothiazole ring may be reduced under specific conditions to yield less reactive derivatives.

Technical Details

These reactions typically require specific reagents (e.g., acids for hydrolysis) and controlled conditions (e.g., temperature and pH) to ensure selectivity and yield.

Mechanism of Action

Process

The mechanism of action for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide likely involves:

  1. Enzyme Inhibition: Compounds containing benzothiazole moieties have been shown to inhibit various enzymes such as dihydroorotase and DNA gyrase.
  2. Cellular Uptake: The lipophilic nature of the cyclohexyl group may facilitate cellular penetration, enhancing bioavailability.
  3. Target Interaction: Once inside the cell, it may interact with specific proteins or nucleic acids, disrupting normal cellular functions.

Data

Research indicates that similar compounds exhibit significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers in the benzothiazole ring.

Relevant data from studies indicate that compounds within this class maintain stability while exhibiting desirable reactivity profiles for further derivatization .

Applications

Scientific Uses

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several potential applications:

  1. Medicinal Chemistry: As a lead compound in drug design targeting bacterial infections or cancer therapies.
  2. Biological Research: Used in studies investigating enzyme inhibition mechanisms and cellular pathways.
  3. Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structure .

Properties

CAS Number

896675-81-3

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Molecular Formula

C22H24ClN3O3S2

Molecular Weight

478.02

InChI

InChI=1S/C22H24ClN3O3S2/c1-14-18(23)12-13-19-20(14)24-22(30-19)25-21(27)15-8-10-17(11-9-15)31(28,29)26(2)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,24,25,27)

InChI Key

ITIKFKKONZJTEU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.